N-(Anthracen-2-YL)anthracen-2-amine
Description
N-(Anthracen-2-yl)anthracen-2-amine is an anthracene-based aromatic amine featuring two anthracene moieties linked via an amine group. This compound is synthesized through the reaction of anthracen-2-amine with formic acid under reflux conditions, yielding a mixture of syn- and anti-amide isomers (ratio 1:0.3) with a 90% isolated yield . Key spectroscopic data includes:
- ¹H NMR (400 MHz, CDCl₃): δ 10.46 (s, NH, syn-isomer), 8.51 (s, CHO), and 7.4–8.6 ppm (anthracene hydrogens) .
- Molecular Weight: Calculated as 325.38 g/mol (C₂₈H₁₉N) .
The compound has shown promise in anticancer research, particularly in glioblastoma models, due to its ability to inhibit cancer cell viability. Current studies focus on optimizing its pharmacokinetic properties, including blood-brain barrier (BBB) penetration .
Properties
CAS No. |
31689-21-1 |
|---|---|
Molecular Formula |
C28H19N |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-anthracen-2-ylanthracen-2-amine |
InChI |
InChI=1S/C28H19N/c1-3-7-21-15-25-17-27(11-9-23(25)13-19(21)5-1)29-28-12-10-24-14-20-6-2-4-8-22(20)16-26(24)18-28/h1-18,29H |
InChI Key |
RHVNHSIZQRJNAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)NC4=CC5=CC6=CC=CC=C6C=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Anthracen-2-YL)anthracen-2-amine can be synthesized through a multi-step process involving the reaction of anthracene derivatives with amine groups. One common method involves the reaction of anthracene-2-carbaldehyde with an amine under specific conditions to form the desired compound. For instance, the reaction of anthracene-2-carbaldehyde with an amine in ethanol at elevated temperatures can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(Anthracen-2-YL)anthracen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a wide range of substituted anthracene compounds .
Scientific Research Applications
N-(Anthracen-2-YL)anthracen-2-amine has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a probe for studying biological interactions.
Mechanism of Action
The mechanism of action of N-(Anthracen-2-YL)anthracen-2-amine involves its interaction with various molecular targets and pathways. The compound’s photophysical properties, such as fluorescence, are attributed to its ability to undergo intramolecular charge transfer (ICT) and other electronic transitions. These properties enable it to interact with biological molecules and cellular components, making it useful for imaging and sensing applications .
Comparison with Similar Compounds
Comparison with Similar Anthracene Derivatives
Structural and Functional Analogues in Medicinal Chemistry
(a) N-(Anthracen-2-yl)-2-methyl-9H-purin-6-amine (Compound 12)
- Structure: Combines anthracene with a methyl-substituted purine ring.
- Synthesis: Reacts anthracen-2-amine with 2-methylpurine under ethanol reflux .
- Key Data:
(b) N-(2-Anthryl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Optoelectronic Materials
(a) DN-2-NPAA (N-(naphthalen-1-yl)-9,10-di(naphthalen-2-yl)-N-phenylanthracen-2-amine)
- Application: Dopant in blue OLEDs, achieving 5.2 cd/A efficiency and 2.2% external quantum efficiency (EQE) .
- Advantage: Enhanced charge transport due to extended π-conjugation from naphthalene substituents.
(b) X2 (Thiophene-Inserted Anthracene Derivative)
- Structure: 5-(6,9,10-tris(5-(bis(4-methoxyphenyl)amino)thiophen-2-yl)anthracen-2-yl)-N,N-bis(4-methoxyphenyl)thiophen-2-amine.
- Application: Hole-transporting material (HTM) in perovskite solar cells, improving device stability and efficiency .
| Property | DN-2-NPAA | X2 |
|---|---|---|
| Application | OLED dopant | Perovskite solar cell HTM |
| Efficiency | 5.2 cd/A, 2.2% EQE | Enhanced hole mobility |
| Structural Feature | Naphthalene substituents | Thiophene insertion |
Heterocyclic Anthracene Derivatives
(a) 4-(Anthracen-9-yl)-6-(hexadecyloxy)-1,3,5-triazin-2-amine (AHTA)
- Structure: Anthracene linked to a triazine ring with a hexadecyloxy chain.
- Properties:
(b) ZADN (2-(4-(9,10-Di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole)
Key Findings and Trends
Structural Modifications Dictate Applications:
- Pharmaceuticals: Addition of purine/triazolopyrimidine rings enhances specificity for enzymatic targets (e.g., PfDHODH) .
- Optoelectronics: Thiophene or naphthalene insertion improves charge transport in OLEDs and solar cells .
Synthetic Challenges:
- Isomer control (syn/anti) in N-(Anthracen-2-yl)anthracen-2-amine requires precise reaction conditions .
- Heterocyclic derivatives (e.g., AHTA) demand multi-step syntheses but offer tunable photophysical properties .
Performance Metrics:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
